
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene involves multiple steps and specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Tetracyclo(4.2.2.22,5.01,6)dodeca-7,9-triene can be compared with other similar compounds, such as:
Tetracyclo(4.2.2.22,5.01,6)dodeca-3,8-diene: This compound has a similar ring structure but differs in the position of the double bonds.
Tetracyclo(4.2.2.22,5.01,6)dodeca-1,4-diene: Another similar compound with different double bond positions.
The uniqueness of this compound lies in its specific arrangement of rings and double bonds, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
106697-43-2 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
tetracyclo[4.2.2.22,5.01,6]dodeca-7,9-diene |
InChI |
InChI=1S/C12H14/c1-2-10-4-3-9(1)11-5-7-12(10,11)8-6-11/h5-10H,1-4H2 |
Clé InChI |
XGOOVFGSWURYBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C34C2(C=C3)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


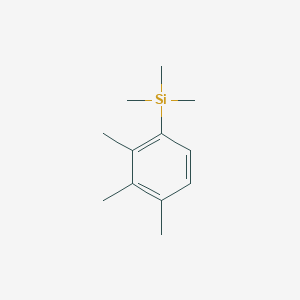
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
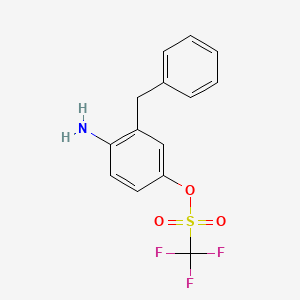

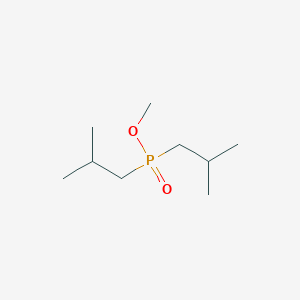
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
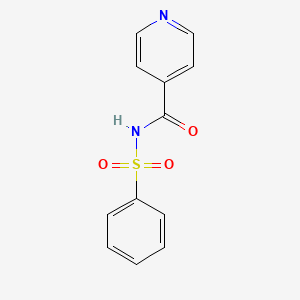
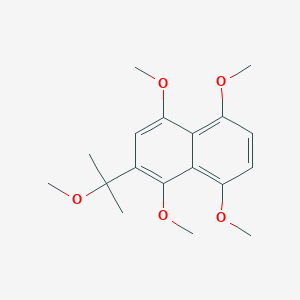

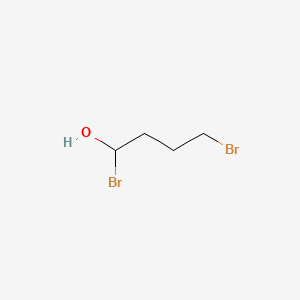
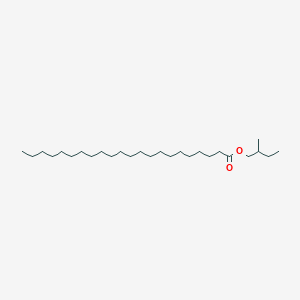
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
